4-(4-Biphenylyl)cyclohexanone
Overview
Description
4-(4-Biphenylyl)cyclohexanone is a synthetic compound that belongs to the family of arylcyclohexanone derivatives. It has been extensively studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)cyclohexanone typically involves the reaction of biphenyl with cyclohexanone under specific conditions. One common method is the Friedel-Crafts acylation, where biphenyl reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, helps in purifying the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids or diketones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-(4-Biphenylyl)cyclohexanone has been studied for its potential role in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential treatment for obesity, diabetes, and pain management.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to interact with certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features but lacks the biphenyl group.
Biphenyl: A compound with two benzene rings but without the cyclohexanone moiety.
4-Phenylcyclohexanone: Similar structure but with only one phenyl group attached to the cyclohexanone.
Uniqueness
4-(4-Biphenylyl)cyclohexanone is unique due to the presence of both the biphenyl and cyclohexanone groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-phenylphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXYHFRJXGBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567770 | |
Record name | 1~2~,1~3~,1~5~,1~6~-Tetrahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~(1~1~H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78531-65-4 | |
Record name | 1~2~,1~3~,1~5~,1~6~-Tetrahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~(1~1~H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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